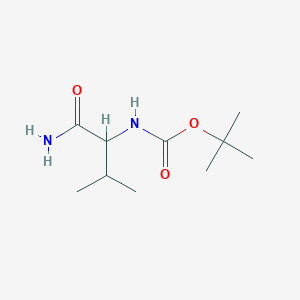![molecular formula C18H19N3O5S B2392653 3-methyl-5-((3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one CAS No. 1903351-51-8](/img/structure/B2392653.png)
3-methyl-5-((3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-5-((3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one is a useful research compound. Its molecular formula is C18H19N3O5S and its molecular weight is 389.43. The purity is usually 95%.
BenchChem offers high-quality 3-methyl-5-((3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methyl-5-((3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Understanding Drug Metabolism and Toxicokinetics
Research on compounds with complex structures, similar to the one , often involves understanding their metabolism and toxicokinetics in humans. Studies like those conducted on venetoclax, a B-cell lymphoma-2 (Bcl-2) protein inhibitor, offer insights into the metabolism, excretion, and biotransformation of pharmaceuticals. Venetoclax is metabolized primarily in the liver, with its biotransformation involving enzymatic oxidation and subsequent processes such as sulfation or nitro reduction, potentially sharing pathways with other complex organic compounds (Liu et al., 2017).
Characterization of Unusual Metabolites
The identification and characterization of unusual metabolites is another critical area of research. For instance, the metabolism of chlorpyrifos, an organophosphorothioate-type insecticide, in a case of acute intoxication revealed new biotransformation routes, including cleavage reactions at aromatic and alkyl phosphoester bonds and glutathione-dependent substitutions. Such findings underscore the importance of advanced analytical techniques in uncovering novel metabolic pathways and the disposition of compounds within the human body (Bicker et al., 2005).
Metabotropic Glutamate Receptor Subtype 5 Imaging
In neuroscience research, imaging studies utilizing PET ligands, such as 11C-ABP688 for metabotropic glutamate receptor subtype 5 (mGluR5), demonstrate the application of complex molecules in understanding brain function and pathology. These studies provide valuable data on receptor distribution and density, aiding in the development of targeted therapies for psychiatric and neurological disorders (Ametamey et al., 2007).
Exposure to Environmental and Dietary Carcinogens
Investigating human exposure to carcinogenic compounds, such as heterocyclic amines in food, highlights the role of analytical chemistry in public health. By quantifying the levels of these amines in human urine, researchers can estimate dietary exposure to carcinogens, informing risk assessment and prevention strategies (Ushiyama et al., 1991).
Wirkmechanismus
Target of Action
The primary target of this compound, also known as Ilaprazole , is the H+/K+ ATPase enzyme , also known as the proton pump . This enzyme is responsible for the final step in the production of gastric acid in the stomach’s parietal cells .
Mode of Action
Ilaprazole is a proton pump inhibitor (PPI) . It works by selectively entering the stomach’s parietal cells and transforming into an active metabolite . This metabolite forms a covalent bond with the sulfhydryl group of the H+/K+ ATPase enzyme, irreversibly inhibiting it . This action effectively suppresses the secretion of gastric acid .
Biochemical Pathways
By inhibiting the proton pump, Ilaprazole disrupts the biochemical pathway of gastric acid production . This leads to a decrease in gastric acidity and an increase in gastric pH , providing relief from conditions associated with excess stomach acid.
Pharmacokinetics
The bioavailability of PPIs is typically influenced by factors such as dosage form, administration method, and the presence of food .
Result of Action
The inhibition of gastric acid secretion by Ilaprazole can provide symptomatic relief and promote healing in conditions such as gastroesophageal reflux disease (GERD), peptic ulcer disease (PUD), and gastritis . It can also be used in the treatment of infections caused by Helicobacter pylori .
Action Environment
Environmental factors such as pH and the presence of food can influence the stability, absorption, and efficacy of Ilaprazole . For instance, PPIs are typically more stable and better absorbed in an acidic environment .
Eigenschaften
IUPAC Name |
3-methyl-5-[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]sulfonyl-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S/c1-12-3-6-17(19-10-12)25-13-7-8-21(11-13)27(23,24)14-4-5-16-15(9-14)20(2)18(22)26-16/h3-6,9-10,13H,7-8,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVZCRLSMTVFQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCN(C2)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-5-((3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-nitro-2-[2-(1-pyrrolidinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2392573.png)
![3-(1-(2-(methylthio)nicotinoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2392574.png)
![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2392576.png)
![N-[1-[3-(2-Oxoimidazolidin-1-yl)phenyl]ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2392580.png)






![5-{[4-(2-Phenylpropan-2-yl)phenoxy]methyl}furan-2-carboxylic acid](/img/structure/B2392591.png)

